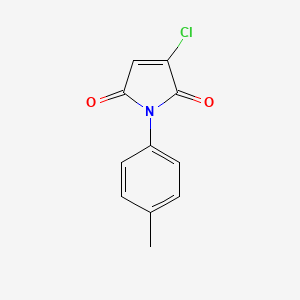
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- is a chemical compound with significant interest in various scientific fields. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, and features a chloro and a methylphenyl substituent. Its unique structure imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
准备方法
The synthesis of 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- typically involves the reaction of 3-chloro-1-(4-methylphenyl)-1H-pyrrole-2,5-dione with suitable reagents under controlled conditions. One common method includes the use of acylation reactions where the pyrrole ring is functionalized with chloro and methylphenyl groups. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing solvents and temperature control to optimize reaction conditions .
化学反应分析
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the removal of the chloro group.
Substitution: Nucleophilic substitution reactions are common, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Reagents like sodium borohydride for reduction, and halogenating agents for substitution, are frequently used. .
科学研究应用
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- finds applications in various scientific domains:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, especially in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals
作用机制
The mechanism by which 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity or interfere with cellular signaling pathways. The chloro and methylphenyl groups play a crucial role in binding affinity and specificity towards these targets .
相似化合物的比较
1H-Pyrrole-2,5-dione, 3-chloro-1-(4-methylphenyl)- can be compared with other similar compounds such as:
- 1H-Pyrrole-2,5-dione, 3-chloro-1-phenyl-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(3-methylphenyl)-
- 1H-Pyrrole-2,5-dione, 3-chloro-1-(4-fluorophenyl)-
These compounds share the pyrrole-2,5-dione core but differ in their substituents, which influence their chemical reactivity and applications. The presence of different substituents like phenyl, methylphenyl, and fluorophenyl groups imparts unique properties, making each compound suitable for specific applications .
属性
CAS 编号 |
53281-67-7 |
|---|---|
分子式 |
C11H8ClNO2 |
分子量 |
221.64 g/mol |
IUPAC 名称 |
3-chloro-1-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-2-4-8(5-3-7)13-10(14)6-9(12)11(13)15/h2-6H,1H3 |
InChI 键 |
ATFKQNGAIVNOBS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






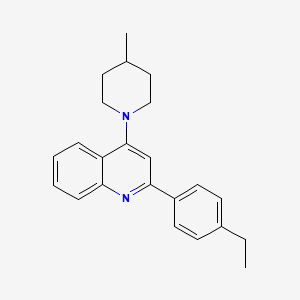

![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B11962654.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11962657.png)
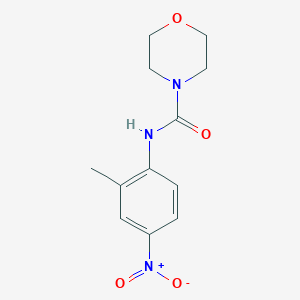
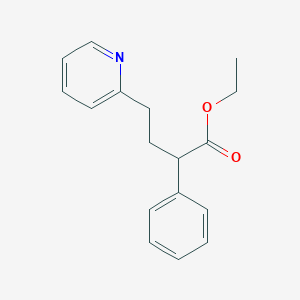
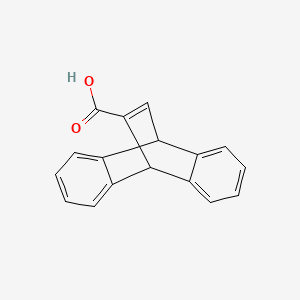
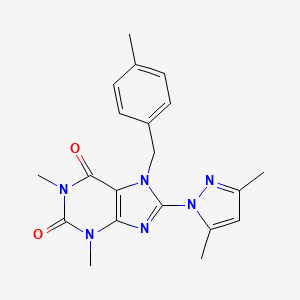

![8-(4-Ethoxy-3-methoxyphenyl)-1,5-diazabicyclo[3.2.1]octane](/img/structure/B11962696.png)
